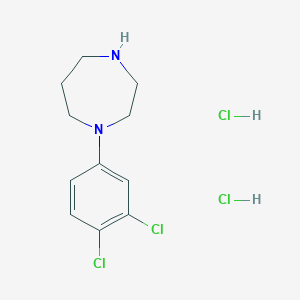

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride

Description

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride (CAS: 1249074-58-5) is a diazepane derivative characterized by a 1,4-diazepane ring substituted with a 3,4-dichlorophenyl group and two hydrochloride counterions. Its molecular formula is C₁₁H₁₄Cl₂N₂ (MW: 245.15 g/mol), with a SMILES string of C1CNCCN(C1)C2=CC(=C(C=C2)Cl)Cl . The compound is structurally defined by the dichlorophenyl moiety, which confers hydrophobic and electronic properties, and the seven-membered diazepane ring, which distinguishes it from smaller heterocycles like piperazine or piperidine.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.2ClH/c12-10-3-2-9(8-11(10)13)15-6-1-4-14-5-7-15;;/h2-3,8,14H,1,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVYDEBACXYVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-95-7 | |

| Record name | 1-(3,4-dichlorophenyl)-1,4-diazepane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis. The specific target of these compounds is often the photosystem II in the chloroplasts of plants.

Mode of Action

If we consider the similar compound dcmu, it acts by blocking the q b plastoquinone binding site of photosystem ii, thereby inhibiting the electron flow from photosystem ii to plastoquinone. This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy.

Biochemical Pathways

This disruption affects the production of ATP and NADPH, two crucial molecules involved in the light-dependent reactions of photosynthesis.

Pharmacokinetics

The solubility of a similar compound, dcmu, in water is 42 mg/l, which could give some indication of its bioavailability.

Biological Activity

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparative analyses with related compounds.

- Molecular Formula : C12H14Cl2N2·2HCl

- Molecular Weight : 299.16 g/mol

- CAS Number : 1427380-95-7

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The compound is believed to modulate various biological pathways by influencing receptor activity and enzyme inhibition.

Potential Mechanisms Include:

- Receptor Modulation : Similar compounds have shown agonistic activity towards peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in drug metabolism, particularly cytochrome P450 isoforms.

In Vitro Studies

In vitro assessments have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of the compound.

Key Findings:

- Cytotoxicity : The compound exhibited low cytotoxicity across various cell lines at concentrations up to 200 µM, indicating a favorable safety profile for further development.

- Enzyme Interaction : It showed minimal inhibition of cytochrome P450 isoforms, suggesting a lower risk for drug-drug interactions.

- Cardiotoxicity Assessment : In hERG potassium channel assays, the compound demonstrated low potency for hERG inhibition, indicating reduced risk of cardiotoxic effects.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Cytotoxicity (200 µM) | CYP450 Inhibition | hERG Inhibition | PPAR Activity |

|---|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-1,4-diazepane | Low | Minimal | Low | Potential |

| Compound A (related analog) | Low | None | Low | High |

| Compound B (related analog) | Moderate | Moderate | Moderate | High |

Case Study 1: Metabolic Stability

In a study assessing metabolic stability, derivatives similar to 1-(3,4-Dichlorophenyl)-1,4-diazepane demonstrated half-lives exceeding 60 minutes in liver microsomes from both humans and rats. This indicates good bioavailability and stability against hepatic metabolism.

Case Study 2: Neuroprotective Effects

A study involving a structurally similar diazepane derivative indicated neuroprotective effects in animal models of neurodegeneration. These findings suggest that 1-(3,4-Dichlorophenyl)-1,4-diazepane may exhibit similar protective properties against neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Core Heterocycle Differences: The diazepane ring (7-membered) in the target compound contrasts with the 6-membered piperazine in BD 1063.

- Substituent Effects : The 3,4-dichlorophenyl group in the target compound and BD 1063 enhances sigma receptor affinity due to hydrophobic and electron-withdrawing effects. Fluorine (in 2-fluorobenzyl derivatives) improves metabolic stability, while thienyl groups introduce sulfur-mediated interactions .

Pharmacological and Functional Comparisons

Sigma Receptor Interactions

- BD 1063: A selective sigma-1 (σ1) receptor antagonist with 100-fold higher affinity for σ1 over σ2 receptors.

- However, the diazepane core may reduce σ1 selectivity compared to BD 1063’s piperazine .

- Other Ligands : Compounds like DTG (σ1/σ2 agonist) and (+)-pentazocine (σ1 agonist) modulate intracellular Ca²⁺ via sigma receptors. The target compound’s dichlorophenyl group may similarly influence Ca²⁺ signaling, though this requires validation .

Antidystonic Activity

- BD 1063 and BD 1047 (a related piperazine derivative) suppress dystonia in rats by antagonizing sigma receptors. The target compound’s efficacy in such models remains untested but warrants investigation due to shared structural motifs .

Solubility and Stability

- The target compound’s solubility data are unspecified, but analogs like 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate show slight solubility in methanol and DMSO .

- Safety: No hazard statements are reported for the target compound, whereas BD 1063 and related ligands require precautions due to sigma receptor-mediated neuroactivity .

Preparation Methods

General Strategy

The core synthetic approach to 1-(3,4-dichlorophenyl)-1,4-diazepane dihydrochloride involves nucleophilic substitution (N-alkylation) of the 1,4-diazepane nitrogen with a 3,4-dichlorophenyl-containing electrophile, typically a halide or a suitable activated derivative. The reaction is generally conducted under reflux conditions in polar aprotic or alcoholic solvents, often in the presence of a base to facilitate deprotonation and nucleophilic attack.

Typical Preparation Procedure

- Starting Materials : 1,4-diazepane and 3,4-dichlorophenyl halide (e.g., bromide or iodide).

- Solvent : Common solvents include acetonitrile (CH3CN), ethanol, or methanol.

- Base : Potassium carbonate (K2CO3) or triethylamine is used to scavenge the released acid and promote alkylation.

- Temperature : Reflux temperatures (approximately 80°C) for several hours (4–6 h) to ensure complete reaction.

- Work-up : After reaction completion, the mixture is cooled, filtered to remove salts, and the organic phase is extracted, dried, and concentrated.

- Purification : Flash chromatography on silica gel using dichloromethane/methanol mixtures or recrystallization from ethanol.

- Salt Formation : The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Starting materials | 1,4-Diazepane; 3,4-Dichlorophenyl bromide/iodide |

| Solvent | Acetonitrile, ethanol, or methanol |

| Base | K2CO3 or triethylamine |

| Reaction temperature | Reflux (ca. 80°C) |

| Reaction time | 4–6 hours |

| Yield | Moderate to good, typically 38–61% (varies with conditions) |

| Purification | Flash chromatography (DCM/MeOH 30:1) or recrystallization |

| Salt formation | HCl in ethanol to obtain dihydrochloride salt |

Detailed Reaction Mechanism Insights

The N-alkylation proceeds via nucleophilic attack of the secondary amine nitrogen of 1,4-diazepane on the electrophilic carbon of the 3,4-dichlorophenyl halide, displacing the halide ion. The presence of base aids by neutralizing the acid formed and increasing nucleophilicity of the amine. The reaction may be influenced by steric and electronic effects of the dichlorophenyl substituents, which can affect reaction rate and yield.

Comparative Yields and Influencing Factors

| Compound Variant | Yield (%) | Notes |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-1,4-diazepane | 38 | Lower yield due to steric hindrance |

| 1-(3,4-Dichlorophenyl)-1,4-diazepane | 41–61 | Moderate yield; reaction optimized with reflux and base |

| 1-(2-Trifluoromethylphenyl)-1,4-diazepane | 61 | Higher yield due to electronic effects |

Yields are sensitive to reaction time, temperature, solvent choice, and base strength. The use of acetonitrile and K2CO3 under reflux has been shown to give yields in the 40–60% range for dichlorophenyl derivatives.

Purification and Salt Formation

After synthesis, the free base is commonly converted into the dihydrochloride salt to improve stability and solubility. This is done by treating the free base with aqueous or ethanolic hydrochloric acid, followed by isolation of the precipitated salt. The dihydrochloride form is often characterized by melting point, NMR spectroscopy, and elemental analysis to confirm purity and identity.

Research Findings and Optimization Studies

- Reaction Optimization : Studies indicate that the use of anhydrous conditions and polar aprotic solvents enhances alkylation efficiency. The presence of catalytic iodide ions can facilitate halide exchange and improve reaction kinetics.

- Reductive Amination Alternatives : While direct N-alkylation is standard, reductive amination using 3,4-dichlorobenzaldehyde and 1,4-diazepane followed by reduction with sodium borohydride has been explored as an alternative route, though less commonly applied for this specific compound.

- Computational Studies : Mechanistic modeling supports the nucleophilic substitution pathway and highlights the influence of substituent electron-withdrawing effects on reaction rates.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation with halide | 1,4-Diazepane + 3,4-dichlorophenyl bromide/iodide, K2CO3, reflux in CH3CN | Straightforward, moderate yield | Requires halide precursor, moderate yields |

| Reductive amination | 1,4-Diazepane + 3,4-dichlorobenzaldehyde, NaBH4, MeOH | Alternative route, milder conditions | More steps, possible mixture of products |

| Salt formation | Treatment of free base with HCl in ethanol | Improves stability and solubility | Requires careful control of pH |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 3,4-dichlorophenyl halides with 1,4-diazepane in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (~80–100°C). Catalysts like KI may enhance reactivity. Post-synthesis purification involves column chromatography (e.g., alumina with chloroform/methanol (95:5)) to isolate the dihydrochloride salt . Key parameters include stoichiometric ratios, reaction time, and solvent choice, which directly impact yield (reported ~40–50% for analogous compounds) and purity (>95% via HPLC) .

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

- Methodological Answer : Characterization employs a combination of:

- NMR (H and C) to confirm the diazepane ring structure and substitution pattern.

- IR spectroscopy to identify functional groups (e.g., N–H stretches near 3300 cm, C–Cl vibrations at 600–800 cm) .

- Mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify stoichiometry. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties or reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and interaction potentials with biological targets. For example, exact exchange terms in hybrid functionals improve thermochemical accuracy (average deviation <2.4 kcal/mol for analogous systems) . Computational solvation models (e.g., COSMO) estimate solubility parameters, aiding formulation design .

Q. What structure-activity relationship (SAR) considerations are critical for optimizing this compound in receptor-binding studies?

- Methodological Answer : Key SAR factors include:

- Substituent position : 3,4-dichlorophenyl groups enhance lipophilicity and receptor affinity (e.g., dopamine D3 receptors).

- Diazepane ring flexibility : Compared to piperazines, the 7-membered ring may improve conformational adaptability for target engagement .

- Salt form : Dihydrochloride improves aqueous solubility for in vitro assays (e.g., IC determinations). Systematic substitution of the aryl group and ring size (e.g., piperazine vs. diazepane) in analogues reveals steric and electronic contributions to potency .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions (e.g., buffer pH, cell line variability). Validate using standardized protocols (e.g., NIH’s Assay Guidance Manual).

- Compound stability : Perform kinetic solubility studies (e.g., shake-flask method) and monitor degradation via LC-MS under assay conditions .

- Off-target effects : Use counter-screening panels (e.g., CEREP’s BioPrint®) to identify non-specific interactions .

Q. How can solubility and stability be optimized for in vitro and in vivo studies?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO for stock solutions; ≤0.1% final concentration) or cyclodextrin-based formulations. Solubility in methanol is reported at 10 mg/mL for related compounds .

- Stability : Store lyophilized powder at –20°C under inert gas (e.g., argon). For aqueous solutions, adjust pH to 3–5 (prevents hydrolysis) and avoid prolonged light exposure .

Q. What experimental approaches identify the compound’s molecular targets and mode of action?

- Methodological Answer :

- Target deconvolution : Use affinity chromatography with immobilized compound or CRISPR-Cas9 knockout screens.

- Kinase profiling : Test against panels like Eurofins’ SelectScreen® for kinase inhibition (e.g., Rho kinase inhibition observed in diazepane analogues ).

- Mechanistic studies : Employ phosphoproteomics or calcium flux assays to map signaling pathways affected .

Safety and Compliance

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid dust formation (risk: respiratory irritation).

- Storage : Keep in sealed containers under nitrogen at –20°C. Shelf life: >2 years when protected from moisture .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.